molecular formula C14H9NO B11897101 6-Cyano-6H-dibenzo(b,d)pyran CAS No. 83358-33-2

6-Cyano-6H-dibenzo(b,d)pyran

Cat. No.: B11897101
CAS No.: 83358-33-2
M. Wt: 207.23 g/mol
InChI Key: WQHAZYSCIDMBTQ-UHFFFAOYSA-N
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Description

6-Cyano-6H-dibenzo(b,d)pyran is a chemical compound belonging to the dibenzo[b,d]pyran family These compounds are known for their structural diversity and biological activities this compound is characterized by the presence of a cyano group at the 6th position of the dibenzo[b,d]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-6H-dibenzo(b,d)pyran can be achieved through several methods. One common approach involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is redox-neutral and involves a cascade C–H activation annulation process. The reaction conditions typically include the use of [Cp*RhCl2]2 as a catalyst, AgSbF6 as an additive, and PivOH in methanol at elevated temperatures .

Another method involves a multicomponent domino reaction that consists of six steps: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder reaction, 1,2-elimination, and transfer hydrogenation . This method provides a straightforward approach to synthesizing this compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cyano group and the dibenzo[b,d]pyran ring system.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of substituted derivatives of this compound.

Scientific Research Applications

6-Cyano-6H-dibenzo(b,d)pyran has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound exhibits various biological activities, including cytotoxic, antioxidant, and antimicrobial properties. It is studied for its potential use in developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Cyano-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. The cyano group and the dibenzo[b,d]pyran ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

6-Cyano-6H-dibenzo(b,d)pyran can be compared with other similar compounds, such as:

    Dibenzo[b,d]pyran-6-ones: These compounds share a similar core structure but lack the cyano group.

    Urolithins: These are metabolites of ellagic acid and share the dibenzo[b,d]pyran-6-one structure.

    Benzo[c]chromen-6-ones: These compounds have a similar ring system but differ in the position and type of substituents.

The uniqueness of this compound lies in the presence of the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

83358-33-2

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

6H-benzo[c]chromene-6-carbonitrile

InChI

InChI=1S/C14H9NO/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14H

InChI Key

WQHAZYSCIDMBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC3=CC=CC=C23)C#N

Origin of Product

United States

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